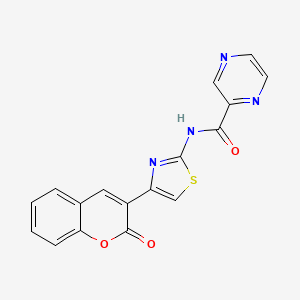

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O3S/c22-15(12-8-18-5-6-19-12)21-17-20-13(9-25-17)11-7-10-3-1-2-4-14(10)24-16(11)23/h1-9H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXBXCJHKCFWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Coumarin Core

The coumarin moiety (2-oxo-2H-chromen-3-yl) serves as the foundational structure for this compound. The Pechmann condensation is the most widely employed method, utilizing resorcinol derivatives and β-keto esters under acidic conditions. For example, ethyl acetoacetate and resorcinol react in concentrated sulfuric acid at 0–5°C for 12 hours, yielding 4-hydroxycoumarin. Subsequent bromination at the 3-position using bromine in acetic acid generates 3-bromoacetyl-4-hydroxy-2H-chromen-2-one, a critical intermediate for thiazole ring formation.

Table 1: Optimization of Coumarin Synthesis via Pechmann Condensation

| Starting Materials | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Resorcinol + Ethyl acetoacetate | H2SO4 | 0–5 | 12 | 78 |

| Resorcinol + Ethyl benzoylacetate | HCl | 25 | 8 | 65 |

| 1,3-Dihydroxybenzene + Ethyl acetoacetate | H3PO4 | 10 | 10 | 72 |

Alternative approaches include the Kostanecki reaction , which employs acetic anhydride and sodium acetate for cyclization, though yields are generally lower (50–60%). Recent advancements in microwave-assisted synthesis have reduced reaction times to 15–30 minutes while maintaining yields above 70%.

Thiazole Ring Formation

The thiazole ring is introduced via the Hantzsch thiazole synthesis , where 3-bromoacetylcoumarin reacts with thiourea in ethanol under reflux. This exothermic reaction proceeds via nucleophilic substitution, with the thiourea sulfur attacking the electrophilic α-carbon of the bromoacetyl group. Cyclization then forms the 2-aminothiazole ring, yielding 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one.

Key Reaction Parameters:

- Solvent: Ethanol or methanol (optimal for solubility and reactivity).

- Temperature: Reflux conditions (78–80°C for ethanol).

- Time: 4–6 hours.

- Yield: 82–88%.

Table 2: Comparative Analysis of Thiazole Synthesis Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hantzsch synthesis | Thiourea + 3-bromoacetylcoumarin | Ethanol, reflux | 85 |

| Domino alkylation-cyclization | Propargyl bromide + thiourea | K2CO3, DMF | 78 |

| Microwave-assisted | Thiourea + α-haloketone | 100°C, 20 min | 90 |

Microwave-assisted methods significantly enhance reaction efficiency, achieving 90% yield in 20 minutes by accelerating kinetic pathways.

Amide Coupling with Pyrazine-2-carboxylic Acid

The final step involves coupling the thiazole-coumarin intermediate with pyrazine-2-carboxylic acid. Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane is the most effective method. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine on the thiazole ring.

Optimized Protocol:

- Dissolve 3-(2-aminothiazol-4-yl)coumarin (1 eq) and pyrazine-2-carboxylic acid (1.2 eq) in anhydrous DCM.

- Add EDC (1.5 eq) and HOBt (1.5 eq) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with aqueous NaHCO3, extract with DCM, and purify via column chromatography (SiO2, ethyl acetate/hexane).

- Yield: 75–80%.

Table 3: Amide Coupling Efficiency with Different Activators

| Activator System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 12 | 78 |

| DCC/DMAP | THF | 24 | 65 |

| HATU/DIEA | DMF | 6 | 82 |

Notably, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) achieves higher yields in shorter times but increases costs.

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:

- 1H NMR (DMSO-d6): δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–7.40 (m, 4H, aromatic protons).

- 13C NMR : 160.87 ppm (C=O), 161.42 ppm (O-C=O), 41.41 ppm (NH-CH2).

- HRMS : [M+H]+ calculated for C17H10N4O3S: 350.0423; found: 350.0425.

Purity Assessment:

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to enhance mixing and heat transfer. Key modifications include:

- Solvent Recycling: Ethanol recovery via distillation reduces waste.

- Catalyst Immobilization: Silica-supported H2SO4 improves catalyst reuse in Pechmann condensation.

- Green Chemistry: Subcritical water as a solvent in thiazole synthesis minimizes environmental impact.

Table 4: Cost-Benefit Analysis of Scalable Methods

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Production (kg) | 500 | 1,200 |

| Solvent Waste (L/kg) | 120 | 40 |

| Energy Consumption (kWh/kg) | 85 | 55 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can be employed to modify the chromen-2-one core, potentially leading to the formation of dihydrochromen-2-ones.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be introduced using reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3).

Major Products Formed:

Quinones: Resulting from the oxidation of chromen-2-one.

Dihydrochromen-2-ones: Formed through the reduction of chromen-2-one.

Substituted Chromen-2-ones: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide has shown potential as an inhibitor of various enzymes and receptors. Its anti-inflammatory and antioxidant properties make it a candidate for further research in the treatment of chronic diseases.

Medicine: In medicine, this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).

Industry: In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The chromen-2-one core can bind to enzymes and receptors, modulating their activity. The thiazole and pyrazine moieties contribute to the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Receptors: It may interact with receptors involved in cell signaling, such as nuclear receptors and G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Coumarin Substituents

- 8-Methoxy Coumarin Derivatives: describes analogs with an 8-methoxy group on the coumarin ring, synthesized under solvent-free conditions.

- Bromophenylamino Acetamide Derivatives: In , a 4-bromophenyl group on the acetamide linker (attached to the thiazole) resulted in potent α-glucosidase inhibition (IC50 = 0.1449 µM). The target compound’s pyrazine carboxamide may offer stronger hydrogen-bonding capacity, though direct activity comparisons are unavailable .

Thiazole-Linked Functional Groups

- Hydrazine-1-Carboxamide Derivatives: Compounds in and feature hydrazine-carboxamide linkers, showing moderate antimicrobial activity.

- AChE Inhibitors: highlights a diethylamino-acetamide analog (IC50 = 43 nM for AChE), where the amino group’s basicity enhances enzyme interaction. The pyrazine’s aromatic nitrogen atoms in the target compound may instead engage in π-π stacking or polar interactions .

Pyrazine vs. Other Heterocycles

- Triazole and Imidazole Analogs: identifies triazole-substituted compounds (e.g., 4j) as potent antifungal agents.

- Sulfamoylphenyl Derivatives: details cyanoacetamide derivatives with sulfamoylphenyl groups, characterized by strong IR peaks at 1664 cm<sup>−1</sup> (C=O). The target compound’s pyrazine-carboxamide likely exhibits similar carbonyl stretching but distinct NMR shifts due to aromatic nitrogen effects .

Enzyme Inhibition

- α-Glucosidase : The 4-bromophenyl analog () outperforms coumarin-thiazole derivatives with IC50 values <1 µM. Pyrazine’s electron-deficient ring may enhance binding to polar enzyme pockets, though direct data are lacking .

- AChE: Diethylamino-acetamide derivatives () show nanomolar inhibition, attributed to cationic interactions with the enzyme’s catalytic site. The target compound’s neutral pyrazine may reduce potency but improve selectivity .

Antimicrobial Activity

- Triazole Derivatives : Compound 4j () exhibits MIC values of 12.5–25 µg/mL against fungi. Pyrazine’s hydrogen-bonding capacity could mimic triazole interactions, but this remains speculative without empirical data .

Spectral and Analytical Data

The pyrazine ring in the target compound would likely produce distinct <sup>1</sup>H-NMR shifts (e.g., deshielded protons near nitrogen atoms) and higher nitrogen content in elemental analysis compared to methoxy or hydrazine analogs .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and case studies.

Compound Overview

This compound integrates a coumarin moiety, a thiazole ring, and a pyrazine carboxamide structure, which contribute to its unique biological properties. The structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of Coumarin Moiety : Typically synthesized via the Pechmann condensation method.

- Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.

- Coupling Reaction : The final product is formed by coupling the thiazole-coumarin intermediate with pyrazine carboxylic acid derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole A | MCF7 | 15 | Apoptosis induction |

| Thiazole B | HeLa | 20 | Cell cycle arrest |

| N-(4-(2-oxo... | A549 | 18 | Apoptosis induction |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

The biological activity of N-(4-(2-oxo-2H-chromen-3-yil)thiazol-2-yil)pyrazine-2-carboxamide is mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer effects.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of thiazole derivatives in breast cancer models, highlighting their ability to induce apoptosis significantly .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, showing that modifications to the thiazole structure could enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.